molecular formula C12H10ClNO3 B1291892 Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate CAS No. 170621-96-2

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate

Cat. No. B1291892
M. Wt: 251.66 g/mol
InChI Key: RIANOGWCACLOPK-UHFFFAOYSA-N
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Description

“Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is a chemical compound with the empirical formula C11H8ClNO3 . It has a molecular weight of 237.64 .


Molecular Structure Analysis

The molecular structure of “Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is represented by the SMILES string COC(=O)c1nc(Cl)c2ccccc2c1O .


Physical And Chemical Properties Analysis

“Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is a powder with a melting point of 164-168 °C .

Scientific Research Applications

Synthesis of Indole Derivatives

Field

Organic Chemistry

Application

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

Method of Application

The synthesis of indole derivatives involves various chemical reactions, including metal-catalyzed heterocyclization reactions .

Results

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years. Indoles, both natural and synthetic, show various biologically vital properties .

Modification of Cellulose

Field

Polymer Science

Application

Cellulose and its derivatives have a wide range of applications in various fields, including packaging, healthcare materials, electronics, and printing .

Method of Application

The modification of cellulose involves various chemical reactions, including the addition of functional groups to enhance its physical properties .

Results

The development of cellulose green processing is the most abundant renewable substance in nature. The discovery of cellulose disintegration opens up new possibilities for sustainable techniques .

Quinolines and Isoquinolines

Application

Quinolines and isoquinolines are the fusion products of a benzene ring and a pyridine nucleus. They are found in nature and used against malaria .

Method of Application

The synthesis of quinoline and derivatives involves reactions with anilines and β-ketoesters, leading to Schiff bases and amides, which can be cycled in acidic media or by heating .

Results

The quinoline skeleton has been used as the basis for the design of many synthetic compounds against malaria .

Synthesis of Isoxazoles

Application

Isoxazole derivatives have been synthesized using metal-free synthetic conditions, which include solid support, microwave-assisted, as well as ultrasonication methods .

Method of Application

The synthesis of isoxazole derivatives involves various chemical reactions .

Results

Isoxazole derivatives have been used in various applications from 2010 to 2020 .

Safety And Hazards

“Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H318, which means it causes serious eye damage. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-10-7-5-3-4-6-8(7)11(13)14-9(10)12(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIANOGWCACLOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C2=CC=CC=C21)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate

CAS RN

170621-96-2
Record name methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate
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